molecular formula C20H23N3O5S B2507751 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide CAS No. 305859-38-5

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide

Cat. No.: B2507751
CAS No.: 305859-38-5
M. Wt: 417.48
InChI Key: LKVKKUJBJKPLFV-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide is a complex organic compound featuring a benzodioxole ring system, a piperazine core, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common approach is the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine[_{{{CITATION{{{1{Synthesis and Antioxidant Activity of N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ...](https://link.springer.com/article/10.1134/S1070428024010032). This intermediate can then be reacted with chloroacetyl chloride to form the desired compound[{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium tetrahydroaluminate (LiAlH4) is often used for reduction steps.

  • Substitution: Chloroacetyl chloride is used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, including antioxidant properties[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

  • Medicine: Studied for its pharmacological effects, such as sedative, anticonvulsant, and antitumor activities[_{{{CITATION{{{_1{Synthesis and Antioxidant Activity of N-{4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran ....

  • Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. The benzodioxole ring system is known to interact with various receptors and enzymes, leading to biological effects. The sulfonyl group may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • Piribedil: A compound with a similar benzodioxole structure used in the treatment of Parkinson's disease.

  • 4-[(1,3-Benzodioxol-5-ylmethyl)sulfamoyl]benzoic acid: Another compound featuring a benzodioxole ring and a sulfamoyl group.

Uniqueness: 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-15-2-5-17(6-3-15)29(25,26)21-20(24)23-10-8-22(9-11-23)13-16-4-7-18-19(12-16)28-14-27-18/h2-7,12H,8-11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVKKUJBJKPLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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